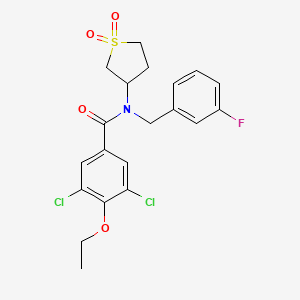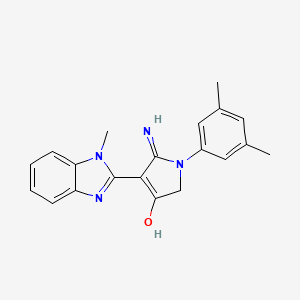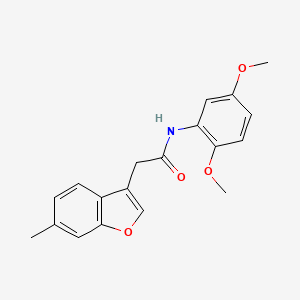
3,5-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-(3-fluorobenzyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE is a synthetic organic compound It is characterized by its complex structure, which includes multiple functional groups such as chlorides, an ethoxy group, and a fluorobenzyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE typically involves multiple steps:
Formation of the Benzamide Core: This step involves the reaction of 3,5-dichlorobenzoic acid with an appropriate amine to form the benzamide core.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and a suitable catalyst.
Attachment of the Fluorobenzyl Group: This step involves the reaction of the benzamide core with a fluorobenzyl halide under basic conditions.
Incorporation of the Thiophene Moiety: The thiophene ring can be introduced through a cyclization reaction involving sulfur and a suitable diene.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.
Substitution: The chlorides and fluorobenzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the benzamide can yield amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features suggest it could act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, the compound could be investigated for its potential therapeutic properties. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial processes.
Mechanism of Action
The mechanism of action of 3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Receptors: The compound may bind to specific receptors on cell surfaces, triggering a cascade of intracellular events.
Enzyme Inhibition: It could act as an inhibitor of certain enzymes, blocking their activity and affecting metabolic pathways.
DNA Intercalation: The compound might intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-4-ethoxybenzamide: Similar in structure but lacks the thiophene and fluorobenzyl groups.
N-(3-Fluorobenzyl)-3,5-dichlorobenzamide: Similar but does not contain the ethoxy group or thiophene moiety.
Thiophene-3-carboxamide: Contains the thiophene ring but lacks the benzamide core and other substituents.
Uniqueness
The uniqueness of 3,5-DICHLORO-N~1~-(1,1-DIOXOTETRAHYDRO-1H-1LAMBDA~6~-THIOPHEN-3-YL)-4-ETHOXY-N~1~-(3-FLUOROBENZYL)BENZAMIDE lies in its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C20H20Cl2FNO4S |
|---|---|
Molecular Weight |
460.3 g/mol |
IUPAC Name |
3,5-dichloro-N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-fluorophenyl)methyl]benzamide |
InChI |
InChI=1S/C20H20Cl2FNO4S/c1-2-28-19-17(21)9-14(10-18(19)22)20(25)24(16-6-7-29(26,27)12-16)11-13-4-3-5-15(23)8-13/h3-5,8-10,16H,2,6-7,11-12H2,1H3 |
InChI Key |
KGYZUECISLHTKO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1Cl)C(=O)N(CC2=CC(=CC=C2)F)C3CCS(=O)(=O)C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-{1-[3-(2-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethyl)cyclohexanecarboxamide](/img/structure/B11407928.png)

![N-{3-[(furan-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}-7-methyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407940.png)

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(4-fluorophenyl)pyrrolidin-2-one](/img/structure/B11407960.png)
![4-[1-(2-phenylethyl)-1H-benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one](/img/structure/B11407970.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11407981.png)

![N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-2-phenoxyacetamide](/img/structure/B11407989.png)
![1-{4-[(4-Chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-yl}piperidine](/img/structure/B11407990.png)
![N-[4-(dimethylamino)benzyl]-2-(4-ethylphenoxy)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11407992.png)
![N-{2-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}cyclohexanecarboxamide](/img/structure/B11408001.png)

